5-Chloro-6-cyclobutoxypyridin-3-amine
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Overview
Description
5-Chloro-6-cyclobutoxypyridin-3-amine is a chemical compound with the molecular formula C₉H₁₁ClN₂O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-cyclobutoxypyridin-3-amine typically involves the reaction of 5-chloro-3-nitropyridine with cyclobutanol under specific conditions. The nitro group is reduced to an amine group, resulting in the formation of the desired compound. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-cyclobutoxypyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of different amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-6-cyclobutoxypyridin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-cyclobutoxypyridin-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-phenylpyridazin-3(2H)-one: Known for its antifungal activity.
5-Chloro-6-methoxypyridin-3-amine: Similar structure with a methoxy group instead of a cyclobutoxy group.
Uniqueness
5-Chloro-6-cyclobutoxypyridin-3-amine is unique due to the presence of the cyclobutoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C9H11ClN2O |
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Molecular Weight |
198.65 g/mol |
IUPAC Name |
5-chloro-6-cyclobutyloxypyridin-3-amine |
InChI |
InChI=1S/C9H11ClN2O/c10-8-4-6(11)5-12-9(8)13-7-2-1-3-7/h4-5,7H,1-3,11H2 |
InChI Key |
NFYRYHZRULXOHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=N2)N)Cl |
Origin of Product |
United States |
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